molecular formula C14H16N4O2S B2362322 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034222-39-2

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2362322
CAS No.: 2034222-39-2
M. Wt: 304.37
InChI Key: OPELERUUDGNYDD-UHFFFAOYSA-N
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Description

“(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone” is a chemical compound with the molecular formula C14H16N4O2S . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The molecular weight is 304.37.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases .

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using a related pyridine as a starting material, demonstrated significant antimicrobial activities. These derivatives were compared to streptomycin and fusidic acid, indicating their potential use in developing new antimicrobial agents (Hossan et al., 2012).

Pain Treatment

Research into novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified them as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These derivatives showed an analgesic effect in models of induced mechanical hyperalgesia, suggesting a potential application in pain treatment (Tsuno et al., 2017).

Chemical Synthesis and Transformations

The catalytic hydrogenation of dihydrooxazines, which are structurally related to the queried compound, was studied for producing enamines and tetrahydro-2-furanamines. These findings are relevant for the synthesis of 1,4-amino alcohols and dihydrofurans, contributing to the broad field of organic synthesis and potential pharmaceutical applications (Sukhorukov et al., 2008).

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9-3-4-12(17-16-9)20-11-5-6-18(7-11)14(19)13-10(2)15-8-21-13/h3-4,8,11H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPELERUUDGNYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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